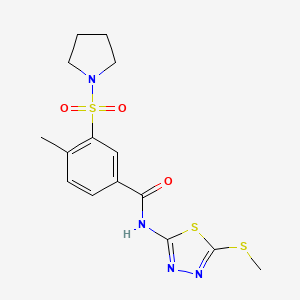

![molecular formula C12H14BrNO5 B2885706 5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 2138236-26-5](/img/structure/B2885706.png)

5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

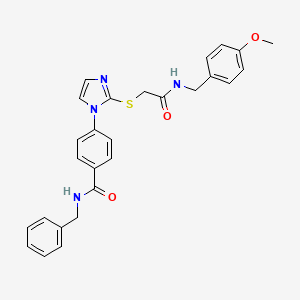

The compound “5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a pyridine derivative with a bromine atom at the 5th position, a tert-butoxy group at the 1st position, and a carboxylic acid group at the 3rd position . Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine, tert-butoxy, and carboxylic acid groups. One possible method could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, a heterocyclic aromatic ring with one nitrogen atom. The bromine, tert-butoxy, and carboxylic acid groups would be attached to this ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing bromine and carboxylic acid groups, and the electron-donating tert-butoxy group. These groups could direct and influence subsequent chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it acidic, and the bromine atom could increase its molecular weight .Applications De Recherche Scientifique

1. Ligand Design for Biological Material Labeling

A study by Charbonnière, Weibel, and Ziessel (2002) described the transformation of bromo to ester in compounds with a 6-bromo-2,2'-bipyridine pendant, which is structurally related to the chemical of interest. This transformation is crucial for designing ligands with oxophilic and anionic sidearms, potentially useful for labeling biological materials (Charbonnière, Weibel, & Ziessel, 2002).

2. Enantiomerically Pure Compound Synthesis

In research conducted by Noda and Seebach (1987), derivatives of 5-Bromo-6-(bromomethyl)-2-(tert-butyl)-2H,4H-1,3-dioxin-4-one, which shares a similar bromo and tert-butyl structure with the chemical , were used in chain elongations and substitutions. This process led to the synthesis of enantiomerically pure β-hydroxy-acid derivatives (Noda & Seebach, 1987).

3. Novel Electrophilic Building Blocks

Zimmermann and Seebach (1987) explored the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs) using 2-(tert-butyl) dioxolanones and related structures. This research underlines the potential of using tert-butyl and bromo-substituted compounds in synthesizing chiral derivatives for various applications (Zimmermann & Seebach, 1987).

4. Asymmetric Synthesis of Piperidine Derivatives

Xue et al. (2002) conducted asymmetric syntheses of compounds including tert-butoxycarbonyl, which is structurally related to tert-butoxy groups in the compound of interest. This research demonstrates the use of tert-butyl derivatives in the synthesis of complex organic structures, such as piperidines (Xue et al., 2002).

5. Development of Chemiluminescent Compounds

Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes using compounds with tert-butyl groups. The study's insights into the thermal stability of these dioxetanes and their chemiluminescence potential highlight the relevance of tert-butyl derivatives in developing light-emitting materials (Watanabe et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO5/c1-12(2,3)19-9(15)6-14-5-7(13)4-8(10(14)16)11(17)18/h4-5H,6H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYVDOSFSSYGTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(C=C(C1=O)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(2-(tert-butoxy)-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2885624.png)

![5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885625.png)

![Ditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B2885633.png)

![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2885635.png)

![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2885636.png)

![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2885637.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide](/img/structure/B2885639.png)

![7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2885641.png)

![N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide](/img/structure/B2885646.png)